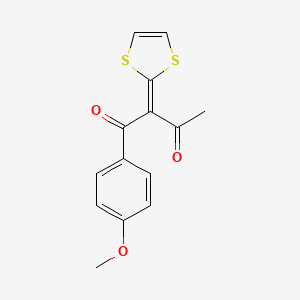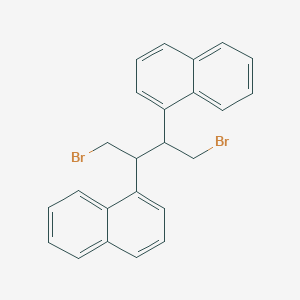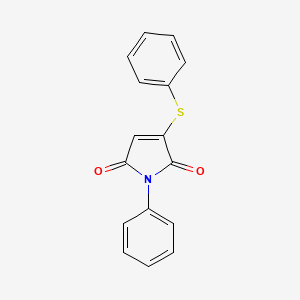
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is a polycyclic aromatic nitrogen heterocyclic compound. These compounds are often found as pollutants resulting from industrial processes, combustion of fossil fuels, and cigarette smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with nitrogen-containing reagents under high-temperature conditions to form the polycyclic structure . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic nitrogen heterocyclic compounds in various chemical reactions.
Biology: Research into its mutagenic and carcinogenic properties helps in understanding the mechanisms of chemical-induced mutations and cancer development.
Medicine: Studies on its biological activity contribute to the development of drugs and therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- exerts its effects involves its interaction with DNA and other cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,h)acridine: Another polycyclic aromatic nitrogen heterocyclic compound with similar mutagenic and carcinogenic properties.
Dibenz(a,c)acridine: Known for its environmental persistence and potential health effects.
Uniqueness
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is unique due to its specific structure, which influences its chemical reactivity and biological activity. Its tetrahydro form provides distinct properties compared to fully aromatic analogs .
Properties
CAS No. |
105467-76-3 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17(22),19-nonaene |
InChI |
InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-5,7,10,12-13H,6,8-9,11H2 |
InChI Key |
HKBSPMLLGMUOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C3C4=C(CC=CC4)C=CC3=N2)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
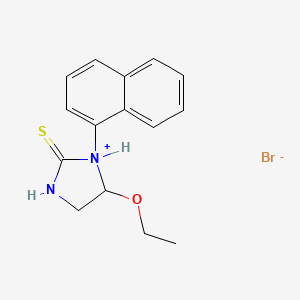
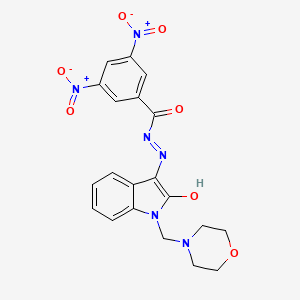
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
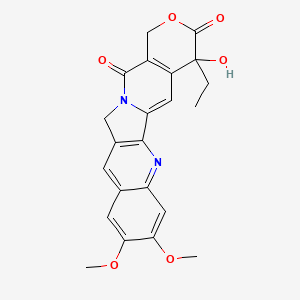
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)

